Triphenyl(pyren-2-YL)silane
Description
Properties
CAS No. |
375857-20-8 |
|---|---|
Molecular Formula |
C34H24Si |
Molecular Weight |
460.6 g/mol |
IUPAC Name |
triphenyl(pyren-2-yl)silane |
InChI |
InChI=1S/C34H24Si/c1-4-13-29(14-5-1)35(30-15-6-2-7-16-30,31-17-8-3-9-18-31)32-23-27-21-19-25-11-10-12-26-20-22-28(24-32)34(27)33(25)26/h1-24H |
InChI Key |
YAOKVTJXPQGXHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC5=C6C(=C4)C=CC7=C6C(=CC=C7)C=C5 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Triphenyl Pyren 2 Yl Silane
Advanced Organometallic Approaches in Silane (B1218182) Synthesis
The creation of the silicon-carbon (Si-C) bond is a cornerstone of organosilicon chemistry. For a molecule like Triphenyl(pyren-2-YL)silane, this involves coupling a triphenylsilyl moiety with a pyrene (B120774) unit. Several advanced organometallic techniques have been developed to achieve this transformation with high efficiency and selectivity.
Grignard Reagent-Based Routes for Arylsilane Formation
One of the most established and versatile methods for forming Si-C bonds is through the use of Grignard reagents (R-Mg-X). wikipedia.orgresearchgate.net This approach is foundational in organosilane chemistry, dating back to the pioneering work of Frederic Kipping. gelest.com The general strategy involves the reaction of an aryl Grignard reagent with a halosilane.
For the synthesis of this compound, the key intermediate would be 2-pyrenylmagnesium halide, which is then reacted with triphenylchlorosilane. The process can be summarized as follows:
Formation of the Grignard Reagent : 2-Bromopyrene (B1587533) is reacted with magnesium metal in an ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, to form 2-pyrenylmagnesium bromide. The magnesium is often activated using agents like iodine or 1,2-dibromoethane (B42909) to initiate the reaction on the metal surface, which is typically coated with a passivating layer of magnesium oxide. wikipedia.org
Silylation : The pre-formed Grignard reagent is then added to a solution of triphenylchlorosilane. The nucleophilic carbon of the pyrenyl group attacks the electrophilic silicon atom, displacing the chloride ion and forming the desired this compound product. gelest.com
The reaction conditions, such as temperature and solvent, are crucial for optimizing the yield and minimizing side reactions. researchgate.net For instance, low temperatures are often employed during the silylation step to enhance selectivity. researchgate.net
| Step | Reactants | Reagents/Solvents | Key Transformation | Reference |
|---|---|---|---|---|
| 1. Grignard Formation | 2-Bromopyrene, Magnesium | THF or Diethyl Ether, Iodine (activator) | Formation of 2-pyrenylmagnesium bromide | wikipedia.org |
| 2. Silylation | 2-Pyrenylmagnesium bromide, Triphenylchlorosilane | THF or Toluene (B28343) | Formation of the Si-C bond to yield this compound | gelest.comgoogle.com |
Palladium-Catalyzed Cross-Coupling Strategies for Si-C Bond Formation
Palladium-catalyzed cross-coupling reactions represent a powerful and highly adaptable toolkit for constructing C-C and C-heteroatom bonds, including the Si-C linkage. mdpi.com These methods offer advantages in terms of functional group tolerance and reaction conditions compared to traditional organometallic routes. rsc.org
A common strategy is the Hiyama coupling, which involves the reaction of an organosilane with an organic halide in the presence of a palladium catalyst and an activator, typically a fluoride (B91410) source. For this compound, this could theoretically proceed via two routes:
Route A : Coupling of a pyrene-organometallic species (e.g., pyrene-2-boronic acid) with a triphenylsilyl halide.
Route B : Coupling of a triphenylsilyl-organometallic reagent with a 2-halopyrene (e.g., 2-bromopyrene).
Recent advancements have also focused on the direct C-H silylation of arenes. For example, iridium-catalyzed dehydrogenative silylation has been shown to functionalize the C2 position of pyrene. mdpi.com A palladium-catalyzed approach could involve the direct coupling of pyrene with a silylating agent like hexamethyldisilane (B74624) or an organosilane, though this often requires directing groups to achieve regioselectivity for the C-2 position. rsc.orgmdpi.com The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle of oxidative addition, transmetalation (or C-H activation), and reductive elimination. mdpi.com
| Reaction Type | Pyrene Substrate | Silyl (B83357) Reagent | Catalyst/Activator | Key Feature | Reference |
|---|---|---|---|---|---|
| Hiyama Coupling | 2-Bromopyrene | Triphenylsilane (B1312308) | Pd Catalyst (e.g., Pd(PPh₃)₄), Fluoride source (e.g., TBAF) | Forms Si-C bond via cross-coupling. | gelest.com |
| Direct C-H Silylation | Pyrene | Hydrosilane or Disilane | Ir or Pd Catalyst | Forms Si-C bond without pre-functionalization of pyrene, though regioselectivity can be a challenge. | mdpi.com |
Reductive Coupling Techniques for Polysilane Scaffolds
While the synthesis of the monomer this compound is the primary focus, it is relevant to consider techniques that could incorporate this unit into larger polysilane structures. Reductive coupling methods, such as the Wurtz-type coupling, are classic strategies for forming silicon-silicon bonds to create polysilane chains. This reaction typically involves the reductive dehalogenation of diorganodichlorosilanes using an alkali metal, like sodium.
To create a polysilane scaffold featuring pyrene units, a monomer such as (pyren-2-yl)phenyldichlorosilane could be subjected to Wurtz coupling. This would generate a polymer with a repeating silyl unit functionalized with pyrene. While this does not directly produce this compound, it highlights a pathway to pyrene-functionalized polysilanes, which are of interest for their electronic and photophysical properties derived from σ-delocalization along the silicon backbone.
Regioselective Functionalization Techniques for Pyrene Derivatives at the 2-Position
The electronic structure of pyrene dictates that electrophilic attack and many other functionalization reactions occur preferentially at the C1, C3, C6, and C8 positions (the so-called "active" sites). uky.eduresearchgate.net The C2 and C7 positions are part of the nodal plane of the HOMO and are thus significantly less reactive. researchgate.net Therefore, achieving substitution specifically at the 2-position is a significant synthetic challenge that requires specialized regioselective techniques.
Electrophilic Aromatic Substitution on Pyrene Scaffolds
Direct electrophilic aromatic substitution (EAS) on an unsubstituted pyrene core is generally not a viable method for achieving 2-substitution. uky.edu Reactions like halogenation, nitration, and Friedel-Crafts acylation overwhelmingly yield 1-substituted or 1,3,6,8-tetrasubstituted products. uky.eduuci.edu
To direct functionalization to the 2-position, a common strategy is to first install a bulky blocking group at the active sites. For example, Friedel-Crafts alkylation with a bulky electrophile like tert-butyl chloride can lead to the formation of 2,7-di-tert-butylpyrene. mdpi.com With the more reactive positions blocked, subsequent electrophilic attack can be directed to the 2- or 7-position. nsf.govmdpi.com Another approach involves using a directing group attached to the pyrene core that sterically or electronically favors functionalization at the adjacent C2 position. mdpi.com
Suzuki-Miyaura and Stille Coupling Methodologies for Pyrene Functionalization
Transition metal-catalyzed cross-coupling reactions provide a more reliable and versatile route to 2-substituted pyrenes. mdpi.com The Suzuki-Miyaura and Stille couplings are particularly powerful in this regard. libretexts.orgacs.org
The general approach involves a two-step process:
Synthesis of a 2-functionalized pyrene precursor : This is the key regioselectivity-determining step. An effective method is the iridium-catalyzed C-H borylation of pyrene, which selectively yields pyrene-2,7-bis(boronate) esters. mdpi.com This borylated intermediate can then be converted to other functional groups. For instance, reaction with copper(II) bromide can transform the boronic ester into 2-bromopyrene with high regioselectivity. researchgate.net
Cross-Coupling : The resulting 2-bromopyrene or pyrene-2-boronic acid pinacol (B44631) ester can then be used as a substrate in a Suzuki-Miyaura or Stille coupling reaction. mdpi.comresearchgate.net To synthesize the target compound, one could envision a Suzuki coupling between pyrene-2-boronic acid and triphenylsilyl halide, or more commonly, between 2-bromopyrene and a triphenylsilyl-organoboron reagent.
These coupling reactions, catalyzed by palladium complexes with appropriate ligands, offer a robust and high-yielding pathway to otherwise inaccessible pyrene derivatives. libretexts.orgresearchgate.net
| Methodology | Key Intermediate | Reagents/Catalyst | Outcome | Reference |
|---|---|---|---|---|
| Ir-catalyzed Borylation followed by Suzuki Coupling | Pyrene-2-boronic acid pinacol ester | 1. [Ir(OMe)COD]₂, dtbpy, B₂pin₂ 2. Coupling partner, Pd(OAc)₂, RuPhos | Regioselective synthesis of 2-substituted pyrenes. | mdpi.comresearchgate.net |
| Stille Coupling | 2-Bromopyrene | Organostannane (e.g., Triphenylstannyl derivative), Pd(PPh₃)₄ | Formation of a C-C or C-heteroatom bond at the 2-position. | researchgate.netmdpi.com |
Convergent and Divergent Synthetic Pathways for Constructing this compound
The synthesis of complex molecules such as this compound can be approached through several strategic routes. The choice of pathway often depends on factors like the availability of starting materials, desired yield, and the potential for creating a library of related compounds. Convergent and divergent syntheses represent two such strategic approaches. wikipedia.orgwikipedia.org
Convergent Synthetic Pathway
A convergent synthesis is a highly efficient strategy where different fragments of the target molecule are synthesized independently and then combined in the final steps to form the product. wikipedia.org This approach maximizes yield because the number of linear steps is reduced for the main synthesis chain. wikipedia.org
For this compound, a logical convergent approach involves the preparation of a pyrenyl nucleophile and a triphenylsilyl electrophile, followed by their coupling. The most common realization of this strategy is through a Grignard reaction. mnstate.eduorganic-chemistry.orggelest.com
The key steps are:
Preparation of the Pyrenyl Fragment: The synthesis begins with the preparation of a suitable precursor, 2-bromopyrene. This intermediate can be synthesized via several reported methods, such as the regiospecific monobromination of 4,5,9,10-tetrahydropyrene (B1329359) followed by dehydrogenation with a reagent like o-chloranil. tandfonline.comtandfonline.com Alternative routes to 2-bromopyrene include the Sandmeyer reaction starting from 2-aminopyrene (B154523) or the bromination of pyrene-2-boronic acid derivatives. tandfonline.commdpi.comnih.gov
Formation of the Grignard Reagent: The synthesized 2-bromopyrene is reacted with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form the Grignard reagent, pyren-2-ylmagnesium bromide. mnstate.edusigmaaldrich.com This organometallic species serves as a potent pyrenyl carbanion equivalent.
Coupling Reaction: The final step is the coupling of the pyren-2-ylmagnesium bromide with a triphenylsilyl halide, most commonly triphenylchlorosilane. gelest.com Triphenylchlorosilane is a commercially available and stable electrophile. The nucleophilic attack of the Grignard reagent on the silicon atom displaces the chloride ion, forming the stable silicon-carbon bond and yielding the final product, this compound. semanticscholar.org This method is analogous to the synthesis of other arylsilanes and functionalized silanes. semanticscholar.orgresearchgate.net
The table below outlines a typical convergent synthesis for this compound.
Table 1: Convergent Synthesis of this compound via Grignard Reaction
| Step | Reactants | Reagents/Solvents | Product | Purpose |
|---|---|---|---|---|
| 1 | 4,5,9,10-Tetrahydropyrene | Bromine, Dimethylformamide (DMF) | 2-Bromo-4,5,9,10-tetrahydropyrene | Regiospecific Bromination tandfonline.comtandfonline.com |
| 2 | 2-Bromo-4,5,9,10-tetrahydropyrene | o-Chloranil, Benzene (B151609) | 2-Bromopyrene | Aromatization tandfonline.com |
| 3 | 2-Bromopyrene | Magnesium (Mg), Tetrahydrofuran (THF) | Pyren-2-ylmagnesium bromide | Grignard Reagent Formation mnstate.edu |
Divergent Synthetic Pathway
A divergent synthesis strategy begins with a central core molecule that is successively reacted with different building blocks to create a library of structurally related compounds. wikipedia.org This approach is particularly valuable in materials science and medicinal chemistry for rapidly generating and screening new molecules with varied properties. wikipedia.org
For this compound, a divergent approach could start from a common, functionalized pyrene core.
Preparation of a Versatile Pyrene Intermediate: A versatile starting point is 2-lithiopyrene or a pyrene boronic acid derivative, such as 2-(Bpin)pyrene (where pin = pinacolato). nih.gov These can be prepared from pyrene through directed C-H activation or halogen-lithium exchange. nih.gov
Divergent Reactions: This single pyrene intermediate can then be reacted with a wide array of electrophilic chlorosilanes. For instance, reacting 2-lithiopyrene with triphenylchlorosilane yields the target molecule. However, by using other chlorosilanes like trimethylchlorosilane, methyldiphenylchlorosilane, or triisopropylchlorosilane in parallel reactions, a library of different pyren-2-ylsilane derivatives can be efficiently synthesized from a single precursor. rsc.org
This divergent strategy allows for the systematic modification of the silyl group, enabling the fine-tuning of the electronic and photophysical properties of the pyrene-based material. researchgate.net
Advanced Chromatographic and Spectroscopic Characterization in Synthetic Organic Chemistry
Following synthesis, the purification and structural confirmation of this compound are essential. This is achieved through a combination of chromatographic and spectroscopic techniques that provide detailed information about the compound's purity and molecular structure.
Chromatographic Characterization
Chromatographic methods are employed to separate the target compound from unreacted starting materials, by-products, and other impurities.
Thin-Layer Chromatography (TLC): TLC is used for rapid monitoring of the reaction's progress. A small amount of the reaction mixture is spotted on a silica-coated plate, which is then developed in a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). The separation is based on polarity, and the resulting spots, visualized under UV light, indicate the presence of starting materials and the formation of the new product.
Column Chromatography: For purification on a preparative scale, column chromatography is the standard method. The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system (mobile phase), often a gradient of non-polar and polar solvents like hexanes and ethyl acetate, is passed through the column. researchgate.net Due to its relatively non-polar nature, this compound can be effectively isolated, yielding a pure sample for further analysis.
Spectroscopic Characterization
Spectroscopy provides definitive structural evidence. doi.org A combination of NMR, mass spectrometry, and IR spectroscopy is used to unambiguously identify the compound. rsc.org
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Description | Predicted Observations |
|---|---|---|
| ¹H NMR | Provides information on the chemical environment of hydrogen atoms. | Two distinct sets of signals in the aromatic region (approx. 7.0-9.0 ppm). Multiplets between ~7.3-7.6 ppm corresponding to the 15 protons of the three phenyl rings on the silicon atom. researchgate.net A series of doublets and triplets between ~8.0-8.5 ppm for the 9 protons of the pyrenyl group. rsc.org |
| ¹³C NMR | Identifies all unique carbon atoms in the molecule. | Multiple signals in the aromatic region (approx. 120-140 ppm). Signals for the 16 unique carbons of the pyrene moiety and the 4 unique carbons of the triphenylsilyl group would be expected. |
| ²⁹Si NMR | A specific NMR technique for observing the silicon nucleus. | A single resonance with a characteristic chemical shift for a tetra-aryl substituted silicon atom, confirming the Si environment. nih.gov |
| Mass Spec. | Determines the molecular weight and fragmentation pattern. | The molecular ion peak (M+) would be observed at an m/z value corresponding to the compound's molecular weight (C₃₄H₂₄Si ≈ 460.17 g/mol ). Characteristic fragmentation would likely involve the loss of phenyl groups (C₆H₅, 77 g/mol ) from the parent ion. nih.gov |
| IR Spec. | Identifies functional groups based on bond vibrations. | Characteristic absorption bands for aromatic C-H stretching (above 3000 cm⁻¹), C=C ring stretching (approx. 1450-1600 cm⁻¹), and a distinctive band for the Si-Phenyl (Si-Ph) bond (around 1100-1120 cm⁻¹ and near 700 cm⁻¹). researchgate.net |
Compound Index
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| 2-Aminopyrene |
| 2-Bromo-4,5,9,10-tetrahydropyrene |
| 2-Bromopyrene |
| 2-Lithiopyrene |
| 2-(Bpin)pyrene |
| 4,5,9,10-Tetrahydropyrene |
| Benzene |
| Ethyl acetate |
| Grignard reagent |
| Hexanes |
| Magnesium |
| Methyldiphenylchlorosilane |
| o-Chloranil |
| Pyrene |
| Pyrene-2-boronic acid |
| Pyren-2-ylmagnesium bromide |
| Silica gel |
| Tetrahydrofuran (THF) |
| Triisopropylchlorosilane |
| Trimethylchlorosilane |
| Triphenylchlorosilane |
Electronic Structure and Spectroscopic Investigations of Triphenyl Pyren 2 Yl Silane Systems
Theoretical Frameworks for Predicting Electronic and Photophysical Behavior
Computational chemistry provides powerful tools to predict and understand the electronic and photophysical properties of complex molecules like triphenyl(pyren-2-yl)silane. Methodologies such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in this regard.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Computational Methodologies
Density Functional Theory (DFT) is a computational method used to analyze the electronic structure of many-body systems. nih.gov It is frequently employed to optimize the geometries of molecules and to calculate various electronic properties. ijrpr.com For complex organic molecules, functionals like B3LYP are commonly used in conjunction with basis sets such as 6-31G(d) or 6-311G* to achieve a balance between computational cost and accuracy. ijrpr.comresearchgate.netresearchgate.net These calculations can provide insights into the ground-state properties of molecules. bohrium.com
To investigate excited-state properties, such as electronic transitions and absorption spectra, Time-Dependent DFT (TD-DFT) is the method of choice. ijrpr.combohrium.com TD-DFT calculations can predict vertical excitation energies and oscillator strengths, which are crucial for interpreting experimental UV-Vis absorption spectra. bohrium.com The choice of functional and basis set in TD-DFT calculations is critical for obtaining results that correlate well with experimental data. In some cases, spin-flip TD-DFT (SF-TDDFT) is utilized to address specific challenges in describing certain excited states and potential energy surfaces. chemrxiv.org
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps in Organosilicon-Pyrene Compounds
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's electronic transitions, chemical reactivity, and stability. researchgate.net
In organosilicon-pyrene compounds, the distribution of the HOMO and LUMO can be significantly influenced by the substituents on the pyrene (B120774) core. nih.gov For instance, the introduction of donor and acceptor groups can destabilize the HOMO-1 and stabilize the LUMO+1 of the pyrene moiety, respectively, leading to altered photophysical properties. nih.gov
DFT calculations are routinely used to determine the energies of the HOMO and LUMO. researchgate.netajchem-a.com For pyrene and its derivatives, theoretical studies have shown that the HOMO-LUMO energy gap can be tuned by chemical modifications. researchgate.net These computational predictions are often in good agreement with experimental values derived from electrochemical measurements or the onset of the absorption spectrum. researchgate.net The analysis of frontier molecular orbitals helps in understanding intramolecular charge transfer (ICT) characteristics, which are vital for applications in nonlinear optics and photovoltaics. researchgate.net
| Compound System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |
| Pyrene | -5.58 | -1.74 | 3.84 | B3LYP/6-311G |
| 2-Chloropyrene | -5.69 | -1.90 | 3.79 | B3LYP/6-311G |
| Pyrene in Acetone | - | - | 3.85 (Experimental) | - |
This table presents representative data for pyrene and a substituted derivative to illustrate the impact of substitution on frontier orbital energies. The specific values for this compound would require dedicated calculations but are expected to follow similar trends where the silicon-containing substituent influences the electronic landscape.
Advanced Spectroscopic Characterization of Electronic Transitions and Excited States
Spectroscopic techniques are indispensable for experimentally probing the electronic transitions and excited-state dynamics of molecules like this compound.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Elucidating Electronic Transitions
UV-Vis absorption spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. oecd.org The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. The resulting spectrum provides information about the wavelengths at which these transitions occur. scielo.org.za
For pyrene-containing compounds, the UV-Vis spectrum is characterized by distinct absorption bands corresponding to π-π* transitions within the aromatic pyrene core. The position and intensity of these bands can be modulated by the presence of substituents. In the case of this compound, the triphenylsilyl group can cause shifts in the absorption maxima compared to unsubstituted pyrene. These experimental findings can be correlated with theoretical predictions from TD-DFT calculations to assign the observed electronic transitions. scielo.org.za For instance, studies on related systems have shown that the introduction of substituents can lead to bathochromic (red) shifts in the absorption spectra. nih.gov
Steady-State and Time-Resolved Photoluminescence Spectroscopy: Insights into Luminescence Quantum Yields and Lifetimes
Photoluminescence (PL) spectroscopy provides insights into the emissive properties of a molecule after it has been electronically excited. Steady-state PL measurements reveal the emission spectrum and the photoluminescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons. Time-resolved photoluminescence spectroscopy measures the lifetime of the excited state (τf), which is the average time the molecule spends in the excited state before returning to the ground state.
Pyrene and its derivatives are well-known for their fluorescent properties. The quantum yield and lifetime of these compounds are sensitive to their molecular structure and environment. For example, the formation of aggregates can significantly alter the emissive properties, sometimes leading to aggregation-induced emission (AIE). ub.edu In solution, the fluorescence quantum yields of some pyrene-based luminogens can be very high. researchgate.net The introduction of a triphenylsilyl group can influence these properties by altering the electronic structure and steric hindrance around the pyrene core, which can affect non-radiative decay pathways.
| Compound System | Emission Max (nm) | Quantum Yield (Φf) | Lifetime (ns) | Solvent/State |
| Anthracene derivative (PAFTPS) | - | 0.68 | - | Dichloromethane |
| Anthracene derivative (DPA-2TPS) | - | 0.84 | - | Dichloromethane |
| Pyrene-based luminogen (TPPy) | - | >0.86 (solution), >0.35 (solid) | - | Solution/Solid |
This table provides examples of photoluminescence data for related aromatic compounds to illustrate the range of properties observed. Specific data for this compound would depend on the experimental conditions.
Investigation of Triplet State Formation and Dynamics via Transient Absorption Techniques
Transient absorption spectroscopy is a powerful pump-probe technique used to study short-lived excited states, including triplet states. uc.pt In this method, a laser pulse (the pump) excites the sample, and a second, delayed pulse (the probe) measures the absorption of these transient species. This allows for the characterization of triplet-triplet absorption, intersystem crossing (the process of forming a triplet state from a singlet state), and the lifetime of the triplet state. uc.ptisir-sanken.jp
The formation of triplet states is a crucial process in many photophysical applications. In some organic molecules, triplet states can be formed from the initial singlet excited state through intersystem crossing. The dynamics of these triplet states, including their decay pathways, can be influenced by factors such as molecular structure and the presence of quenchers. doi.org For pyrene-containing systems, understanding the triplet state dynamics is important for applications in areas like organic light-emitting diodes (OLEDs), where triplet harvesting can significantly enhance device efficiency. rsc.org Transient absorption studies can reveal the kinetics of triplet state formation and decay, providing valuable information on processes like triplet-triplet annihilation.
Electrochemical Probing of Redox Properties and Charge Transfer Phenomena
The electrochemical behavior of this compound and related systems is crucial for understanding their potential in electronic and optoelectronic applications. Cyclic voltammetry (CV) is a primary technique used to investigate the redox properties, determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and probe the nature of charge transfer within these molecules. mtxlabsglobal.combasinc.combiologic.netlibretexts.org
The redox characteristics of pyrene-based molecules are significantly influenced by the nature of the substituents attached to the pyrene core. The introduction of electron-donating or electron-withdrawing groups can modulate the electron density of the pyrene ring, thereby altering its oxidation and reduction potentials. qub.ac.uk In the case of this compound, the triphenylsilyl group's electronic influence on the pyrene moiety is a key determinant of its electrochemical profile.
Detailed research findings on analogous compounds provide insight into the expected properties of this compound. For instance, studies on pyrenes substituted with various donor and acceptor groups have shown that electron-donating groups raise the HOMO energy level, making the compound easier to oxidize, while electron-withdrawing groups lower the LUMO energy level, facilitating reduction. qub.ac.uk The triphenylsilyl group is generally considered to be a bulky, sterically demanding substituent with a degree of σ-electron donation and potential for π-accepting interactions through its vacant d-orbitals, which can influence the electronic structure of the pyrene core. core.ac.uk
Electrochemical studies on pyrene-triphenylamine derivatives have demonstrated the formation of stable radical cations upon oxidation, indicating the ability of the pyrene system to accommodate charge separation. mdpi.com The combination of a pyrene unit with a triphenylamine (B166846) moiety, another bulky aromatic system, leads to materials with interesting electrochromic properties, where the charge transfer between the two components results in changes in the material's absorption spectrum upon the application of an electrical potential. mdpi.com
Furthermore, investigations into twisted pyrene-fused azaacenes bearing triphenylsilyl (TPS) substituents have revealed that these bulky groups can influence the redox potentials. The presence of TPS groups can lead to more anodic reduction potentials compared to similar compounds with less bulky substituents. core.ac.uk This effect is attributed to the electronic and steric influence of the triphenylsilyl moiety. core.ac.uk
The table below summarizes typical electrochemical data obtained for related pyrene and triphenylsilane (B1312308) derivatives, which can be used to estimate the expected redox behavior of this compound. The exact values for this compound would require experimental determination but are expected to fall within a range predictable from these related structures.
| Compound/System | Oxidation Potential (V vs. ref) | Reduction Potential (V vs. ref) | HOMO (eV) | LUMO (eV) | Reference |
| NPh2-substituted pyrenes | ~0.5 | Varies | Destabilized (raised) | - | qub.ac.uk |
| BMes2-substituted pyrenes | Varies | Varies | - | Stabilized (lowered) | qub.ac.uk |
| Pyrene-fused twistacene with TPS | Not Observed | Less negative than analogues | - | Estimated from reduction onset | core.ac.uk |
| Pyrene-triphenylamine polymers | Two-step oxidation | Not reported | - | - | mdpi.com |
Note: The reference electrode used can vary between studies, affecting the absolute potential values. The data presented here is for comparative purposes.
The phenomenon of charge transfer in these systems is often investigated through a combination of electrochemical measurements and photophysical studies. In donor-acceptor systems involving pyrene, photoinduced electron transfer can occur from the electron-donating part to the electron-accepting part. The feasibility of this process can be thermodynamically evaluated using the redox potentials obtained from cyclic voltammetry. The presence of distinct and reversible redox waves in the cyclic voltammogram is indicative of stable radical cation and/or anion formation, which is a prerequisite for efficient charge transfer and transport in molecular electronic materials. mdpi.comrsc.org The bulky nature of the triphenylsilyl group can also play a role in the charge transfer dynamics by influencing the molecular packing in the solid state, which in turn affects intermolecular electronic coupling. core.ac.uk
Charge Transport and Exciton Dynamics in Triphenyl Pyren 2 Yl Silane Based Architectures
Carrier Mobility and Charge Separation Mechanisms in Solid-State Films
The efficiency of organic electronic devices is intrinsically linked to the charge carrier mobility of the active materials. In solid-state films of Triphenyl(pyren-2-YL)silane and its derivatives, the transport of charge is a critical parameter. The bulky triphenylsilyl groups, while enhancing solubility and promoting amorphous film formation, can also influence the intermolecular electronic coupling necessary for efficient charge hopping. The design of molecular structures to control supramolecular order is essential for optimizing charge carrier mobility. uky.edu For instance, in certain covalent organic frameworks (COFs), the mobility of charge carriers can be tuned by altering the monomer linkages and units, which in turn affects the electronic coupling and π-conjugation. rsc.org Theoretical models suggest that the effective mass of electrons and holes is a result of the electronic transfer integrals between molecular orbitals. acs.org In some cases, ambipolar charge-transport behavior, where both holes and electrons can be transported, has been observed in pyrene (B120774) derivatives, which is consistent with a hopping transport mechanism. uky.edu
The charge-carrier mobility is a measure of how quickly a charge can move through a material under the influence of an electric field. rsc.org In the context of organic field-effect transistors (OFETs), high charge carrier mobility is desirable for optimal device performance. uky.edu The formation of well-ordered structures, such as those found in some covalent organic frameworks, can lead to impressive charge carrier mobilities, sometimes exceeding that of amorphous silicon. acs.org The charge separation process, which is fundamental to the operation of photovoltaic devices, is also influenced by the molecular arrangement and electronic properties of the material.
Exciton (B1674681) Management and Energy Transfer Processes in Blended Systems
In blended systems, where this compound may act as a host or a guest, the management of excitons—bound electron-hole pairs—is paramount for efficient light emission or energy conversion.
Singlet and Triplet Exciton Confinement Strategies
In organic light-emitting diodes (OLEDs), the recombination of electrons and holes generates both singlet (emissive) and triplet (typically non-emissive) excitons. Efficiently harvesting the energy from both types of excitons is a key challenge. One strategy to enhance device efficiency is to confine the triplet excitons on the dopant molecules in a host-dopant system. ucla.edu This prevents the backflow of energy to the host material, which could lead to non-radiative decay. ucla.edu The relative triplet energy levels of the host and guest materials are critical; for effective confinement, the guest should have a lower triplet energy than the host. ucla.edu The energy gap between the singlet and triplet states of geminate polaron pairs has been measured to be very small in some conjugated polymers, which has significant implications for spin-dependent exciton formation. aps.org
Influence of Molecular Conformation and Supramolecular Packing on Charge and Exciton Dynamics
The three-dimensional arrangement of this compound molecules in the solid state significantly impacts its electronic and photophysical properties.
Suppression of Excimer Formation and Aggregation-Caused Quenching (ACQ)
Pyrene itself is a classic example of a chromophore that suffers from aggregation-caused quenching (ACQ), where its fluorescence is diminished in the solid state due to the formation of non-emissive excimers (excited-state dimers). researchgate.netadvancedsciencenews.comnih.gov This phenomenon arises from strong intermolecular π-π stacking interactions. nih.govsigmaaldrich.com The bulky triphenylsilyl groups in this compound play a crucial role in mitigating ACQ by sterically hindering the close packing of the pyrene cores, thereby suppressing excimer formation. epa.gov This strategy of introducing bulky substituents to prevent π-π stacking is a common approach to convert ACQ-active luminogens into efficient solid-state emitters. researchgate.netepa.gov
Exploration of Aggregation-Induced Emission (AIE) Mechanisms
In contrast to ACQ, aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. sigmaaldrich.comacs.org This effect is often attributed to the restriction of intramolecular rotations (RIR) or vibrations (RIV) in the aggregated state, which blocks non-radiative decay channels and opens up radiative pathways. acs.org Molecules with propeller-like structures, such as those with multiple phenyl rings attached to a central core, are often AIE-active. The twisted conformation of these molecules prevents strong intermolecular π-π stacking while the restriction of the phenyl rings' rotation in the aggregated state leads to enhanced emission. acs.org While this compound is primarily designed to suppress ACQ, the principles of AIE, particularly the role of restricted molecular motion in enhancing solid-state luminescence, are relevant to understanding its photophysical behavior.
Interactive Data Table: Photophysical Properties of Pyrene Derivatives
| Compound | Solvent/State | Emission Max (nm) | Quantum Yield (%) | Reference |
| Py-TPE | Aggregated State | < 490 | High | researchgate.net |
| Py-TriPE | Aggregated State | < 490 | High | researchgate.net |
| HPS | THF | - | - | acs.org |
| HPS | THF/Water (90% water) | - | High | acs.org |
| TPE-PNPB | Solid Film | 516 | 94 | sigmaaldrich.com |
Molecular Engineering and Structural Modification of Triphenyl Pyren 2 Yl Silane for Tailored Performance
Strategic Substitution on Pyrene (B120774) and Phenyl Moieties to Modulate Electronic Properties
The electronic landscape of Triphenyl(pyren-2-YL)silane can be precisely manipulated through the chemical substitution on its aromatic rings. The pyrene core and the phenyl groups attached to the silicon atom offer multiple sites for modification. These substitutions can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, influencing the molecule's absorption, emission, and charge-transport characteristics.
Creating a molecule with distinct electron-donating (D) and electron-accepting (A) segments is a powerful strategy for tuning luminescence. In these D-A systems, photoexcitation can lead to an intramolecular charge transfer (ICT) from the donor to the acceptor, often resulting in broad, red-shifted, and solvent-polarity-dependent emission.
The pyrene unit itself can function as either a donor or an acceptor. When paired with stronger donor groups like carbazole (B46965), pyrene can act as the acceptor. encyclopedia.pub Conversely, when linked to potent acceptor moieties such as diphenyltriazine or carboranes, the pyrene unit serves as the donor. acs.orgresearchgate.net In the context of this compound, attaching electron-donating groups (e.g., methoxy, carbazole) or electron-withdrawing groups (e.g., cyano, boryl) to either the pyrene or the phenyl rings transforms the molecule into a D-A structure. acs.orgnii.ac.jp
This D-A design principle allows for significant control over the emission color. For instance, increasing the electron-donating strength of the donor or the electron-accepting strength of the acceptor generally leads to a greater red-shift in the emission spectrum due to the stabilization of the ICT state. beilstein-journals.org By carefully selecting the donor and acceptor pairs and their connection points on the this compound framework, the emission can be tuned across the visible spectrum. acs.orgresearchgate.net For example, a study on pyrene-carbazole hybrids showed that the carbazole unit acts as a donor and the pyrene as an acceptor, leading to ICT states that can cause an undesirable bathochromic shift when seeking deep-blue emissions. encyclopedia.pub
Table 1: Effect of Donor-Acceptor Design on Pyrene-Based Emitters
| Donor Moiety | Acceptor Moiety | Linker/Bridge | Resulting Emission Characteristics | Reference |
|---|---|---|---|---|
| Styrylcarbazole | Pyrene | Dimethylsilyl | Dual intramolecular charge-transfer emission, broad emission from blue to yellow/orange depending on solvent polarity. | acs.org |
| Pyrene | Diphenyltriazine | Phenyl | Deep blue emission, with tunability achieved by modifying the phenyl linker to toluene (B28343) or xylene. | acs.org |
| Carbazole | Pyrene | Direct bond | Undesirable donor-acceptor behavior leading to a bathochromic shift away from deep-blue emission. | encyclopedia.pub |
In the solid state, planar aromatic molecules like pyrene have a strong tendency to form close-packed aggregates through π-π stacking. chinesechemsoc.org This aggregation often leads to the formation of excimers (excited-state dimers), which emit at longer, red-shifted wavelengths compared to the single molecule (monomer) emission. This process, known as aggregation-caused quenching (ACQ), can severely diminish the efficiency and alter the color purity of organic light-emitting diodes (OLEDs). google.com
A highly effective strategy to counteract this is the introduction of bulky substituents onto the this compound structure. The triphenylsilyl group itself provides significant steric hindrance due to its three-dimensional, propeller-like arrangement of phenyl rings and the tetrahedral geometry around the silicon atom. rsc.orgresearchgate.net This inherent bulkiness disrupts intermolecular packing and helps maintain the desired monomeric emission in the solid state. rsc.org
Further steric hindrance can be introduced by attaching large groups such as tert-butyl, triphenylamine (B166846), or tetraphenylethene (TPE) to the pyrene or phenyl rings. encyclopedia.pubust.hkencyclopedia.pub These bulky additions act as "insulating" shields, physically preventing adjacent pyrene cores from getting close enough to form excimers. ust.hk This approach not only preserves the intrinsic photophysical properties of the molecule in thin films but also promotes the formation of stable amorphous (non-crystalline) films, which are crucial for the fabrication of uniform and long-lasting OLED devices. rsc.org For example, incorporating a TPE unit at the periphery of a pyrene luminogen was shown to suppress π-π stacking and induce aggregation-induced emission (AIE), where the molecule becomes highly emissive in the solid state. ust.hk
Integration of this compound into Polymeric and Dendrimeric Architectures
Incorporating this compound units into larger macromolecular structures like polymers and dendrimers is another advanced strategy to control their properties for device applications. This approach leverages the processing advantages of polymers and the unique, highly branched structures of dendrimers. rsc.org
In a polymeric architecture, this compound can be used as a monomer and copolymerized with other units to form a long chain. The silane (B1218182) group provides a non-conjugated, flexible linker, which can effectively isolate the pyrene chromophores from each other along the polymer backbone. rsc.org This separation prevents the electronic interactions that lead to excimer formation, a common problem in conjugated pyrene-based polymers. google.com Such non-conjugated polymers often exhibit excellent film-forming capabilities and high thermal stability. rsc.org
Design Principles for Suppressing Undesirable Photophysical Processes in the Solid State
The primary goal in designing solid-state emitters based on this compound is to suppress undesirable photophysical processes, most notably excimer formation and aggregation-caused quenching. The key design principles revolve around controlling intermolecular interactions through molecular architecture.
Steric Hindrance : As detailed in section 5.1.2, this is the most fundamental principle. The inherent non-planar, tetrahedral structure of the triphenylsilyl moiety is a starting point. rsc.org Adding further bulky groups like tert-butyl or even larger moieties like TPE to the pyrene or phenyl rings effectively increases the distance between chromophores in the solid state, inhibiting π-π stacking and excimer formation. encyclopedia.pubust.hk
Structural Twisting : Introducing substituents that create a twisted conformation between the pyrene unit and the silyl-phenyl part of the molecule can disrupt the planarity required for efficient π-π stacking. chinesechemsoc.org For instance, strategic substitution at the 1,3-positions of the pyrene ring is known to induce a highly twisted structure that avoids aggregation and leads to high emission quantum yields in the solid state. google.com
By applying these principles, researchers can effectively overcome the intrinsic limitations of pyrene-based molecules, transforming this compound and its derivatives into highly efficient and color-stable emitters for solid-state applications.
Advanced Applications and Research Directions of Triphenyl Pyren 2 Yl Silane Based Materials
Host Materials in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
In the field of organic electronics, particularly OLEDs, the selection of appropriate materials is critical for achieving high efficiency and operational stability. uky.edu Triphenyl(pyren-2-YL)silane and its derivatives are promising candidates, primarily due to the distinct and complementary functions of their constituent pyrene (B120774) and triphenylsilane (B1312308) moieties.
The pyrene unit is a well-established polycyclic aromatic hydrocarbon known for its excellent photoluminescence properties and high quantum yield, making it an attractive blue-emitting chromophore. uky.edumdpi.com However, pyrene derivatives can suffer from aggregation-induced quenching in the solid state, which diminishes device performance. google.com This issue is effectively mitigated by the introduction of the triphenylsilane group. The bulky, three-dimensional structure of the triphenylsilyl substituent acts as a steric hindrance, preventing the undesirable π-π stacking of pyrene cores in the solid film. rsc.org This ensures that the molecules remain electronically isolated, preserving their intrinsic emissive properties.
Furthermore, arylsilanes are recognized as a class of wide-bandgap materials where the silicon atom disconnects conjugation, leading to high singlet and triplet energy levels. rsc.org This high triplet energy is a critical requirement for host materials in phosphorescent OLEDs (PhOLEDs), especially for blue emitters, as it prevents the quenching of triplet excitons from the phosphorescent guest molecule. rsc.orgscirp.org The tetraphenylsilane (B94826) framework, from which this compound is derived, is known to enhance thermal and morphological stability while maintaining the high triplet energy gap necessary for efficient electroluminescence. researchgate.net
| Application Area | Key Feature of this compound | Resulting Advantage in Devices | Representative Performance of Analogues | Source |
| Blue Emitter Host | High Triplet Energy (E_T) from Silane (B1218182) Core | Prevents exciton (B1674681) quenching of blue phosphors. | Silane-based hosts enable blue PhOLED E.Q.E. of 22.0%. | researchgate.net |
| Blue Emitter Host | Steric Hindrance from Triphenylsilyl Group | Suppresses aggregation-induced fluorescence quenching. | Pyrene derivatives achieve luminous efficiencies of 3.19 cd/A. | nih.govresearchgate.net |
| Electron Transport | Deep HOMO Level from Arylsilane Moiety | Provides effective hole-blocking capability. | Silane-based ETLs yield devices with E.Q.E. of 18.2%. | rsc.orgscirp.org |
The development of stable and efficient blue-emitting materials remains a significant challenge in OLED technology. This compound is a molecule well-suited to address this challenge. The pyrene core itself is an efficient blue fluorophore. nih.govresearchgate.net When incorporated into an OLED, the primary role of the triphenylsilane group is to act as a stabilizing and electronically suitable scaffold.
Research on analogous materials demonstrates the effectiveness of this strategy. For instance, linking chromophores to a tetraphenylsilane core through a non-conjugated sp³-hybridized atom enhances thermal and morphological stability while preserving the high triplet energy of the emissive unit. researchgate.net In devices using pyrene derivatives as the emitting material, high efficiencies have been recorded, with one example showing a luminous efficiency of 3.19 cd/A, a power efficiency of 1.54 lm/W, and CIE coordinates of (0.19, 0.16), which corresponds to a pure blue emission. nih.govresearchgate.net By combining the blue emission of pyrene with the host-like properties of the triphenylsilane group, materials like this compound can function either as a host for a blue dopant or as a highly stable, non-doped blue emitter, where the silane framework prevents self-quenching.
For maximum efficiency, an OLED requires balanced injection and transport of holes and electrons to ensure they recombine within the emissive layer. This necessitates the use of specialized charge-transporting and charge-blocking layers. Arylsilane derivatives are particularly well-suited for these roles due to their electronic properties. rsc.org
Specifically, they often possess deep Highest Occupied Molecular Orbital (HOMO) energy levels, which makes them effective at blocking the flow of holes from the emissive layer to the electron-transport layer (ETL). rsc.org This confinement of holes within the light-emitting zone increases the probability of radiative recombination. Furthermore, the silane moiety can be functionalized to enhance electron mobility.
The manufacturing of large-area and flexible electronic devices via cost-effective methods like inkjet printing and spin-coating requires materials that are readily soluble in common organic solvents. rsc.orgresearchgate.net The incorporation of a triphenylsilane group into a molecular structure is a known strategy to enhance solubility and enable solution processing.
The non-planar, tetrahedral geometry of the silicon core and the bulky phenyl groups disrupt intermolecular packing, reducing crystallinity and improving solubility. rsc.org This steric hindrance also allows for the formation of smooth, stable, and uniform amorphous films when deposited from solution. rsc.org Research on star-shaped molecules with carbosilane cores has highlighted their promise as solution-processable organic semiconductors for flexible electronics. acs.org Similarly, silane-modified Alq3 composites have been developed specifically as solution-processable materials to replace those that require expensive vacuum deposition methods. researchgate.net Therefore, this compound is inherently designed for good processability, making it a strong candidate for use in printed and flexible optoelectronic devices.
Potential in Molecular Sensors and Fluorescent Probes
The unique photophysical characteristics of the pyrene moiety make it one of the most widely used fluorophores in chemical and biological sensing. uky.eduacs.org Pyrene exhibits a long fluorescence lifetime, a high sensitivity to its local environment, and the ability to form excited-state dimers known as excimers, which emit light at a longer wavelength than the monomer. The ratio of monomer to excimer emission is highly dependent on the distance and orientation between pyrene molecules, a property that can be exploited for sensing applications. acs.org
This compound combines this sensitive pyrene probe with a silane group that can act as a robust anchor for immobilization onto surfaces. Research has shown that immobilizing pyrene derivatives within a silane gel is a viable strategy for creating optical sensors. nih.gov In such a system, the silane matrix provides a stable host, while the pyrene unit detects analytes. For example, a film prepared by immobilizing pyrene on a quartz plate via a flexible spacer was shown to be a sensitive sensor for dicarboxylic acids, with the emission changing upon interaction with the analyte. acs.org Pyrene-functionalized nanoparticles have also been used as chemosensors for detecting nitroaromatic compounds through fluorescence quenching. acs.org The this compound molecule could be used to create self-assembled monolayers (SAMs) on surfaces like glass or silicon oxide, presenting the pyrene unit to the environment for the sensitive and selective detection of various analytes.
Novel Photocatalytic Systems and Energy Conversion
Photocatalysis offers a promising route for solar energy conversion and environmental remediation. mdpi.com While direct research on the photocatalytic activity of this compound is limited, its molecular structure suggests potential applications. The pyrene core is a strong light absorber (chromophore) and can act as a photosensitizer. Upon absorbing a photon, it can transfer the energy or an electron to another molecule to initiate a chemical reaction. Aromatic dendrimers with different core structures have been successfully used as innovative photocatalysts for chemical transformations like the oxidation of benzylamines. nih.gov
The silane component of the molecule offers a versatile method for heterogenizing the photocatalyst. Silanes are commonly used to graft organic molecules onto the surfaces of stable inorganic semiconductors like titanium dioxide (TiO₂) to create hybrid photocatalytic systems. mdpi.com In such a configuration, the this compound could serve two purposes. The pyrene unit could act as an antenna, absorbing visible light (which TiO₂ does not) and transferring the energy to the semiconductor to generate electron-hole pairs. Alternatively, the silane group could simply serve as a stable linker to anchor the pyrene unit, which would then participate directly in the photocatalytic reaction on the surface. This approach could be applied to systems for water splitting or the degradation of pollutants. mdpi.commdpi.com
Emerging Applications in Organic Thin-Film Transistors (OTFTs) and Flexible Electronics
Organic thin-film transistors (OTFTs) are the fundamental components of flexible electronic applications such as displays, sensors, and RFID tags. uky.edusigmaaldrich.com The performance of an OTFT is highly dependent on the charge-carrier mobility of the semiconductor and the quality of the interface between the semiconductor and the dielectric layer. sigmaaldrich.com
Pyrene-based materials have been investigated as active semiconductors in OTFTs due to the inherent charge-transporting capabilities of the pyrene core. uky.edu At the same time, silane molecules play a critical role in enhancing OTFT performance. Self-assembled monolayers (SAMs) of organosilanes are frequently applied to the dielectric surface to improve the ordering of the organic semiconductor film deposited on top and to passivate charge-trapping sites (e.g., -OH groups on SiO₂), leading to higher mobility and better device stability. sigmaaldrich.comsquarespace.com
This compound could thus have a dual function in OTFTs. The pyrene core could serve as the p-type or n-type semiconducting channel, while the triphenylsilane group would promote favorable film formation and a high-quality interface with the dielectric. The suitability of silane-containing molecules for solution processing also makes them attractive for fabricating OTFTs on large-area, flexible substrates. acs.org Research on silicon phthalocyanines has demonstrated that n-type OTFTs are achievable with silicon-containing molecular semiconductors, indicating the potential for this compound in this domain as well. researchgate.net
Future Outlook and Research Challenges in Triphenyl Pyren 2 Yl Silane Chemistry
Bridging Advanced Theoretical Predictions with Experimental Validation
A significant frontier in the development of new materials like Triphenyl(pyren-2-YL)silane lies in the synergy between theoretical modeling and experimental synthesis and characterization. Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting the electronic and photophysical properties of molecules before their synthesis. rsc.org For this compound, these predictions would encompass crucial parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which govern charge injection and transport properties, as well as absorption and emission spectra. nih.gov
The primary challenge is to ensure the accuracy of these theoretical models. The choice of functional and basis set in DFT calculations can significantly impact the predicted values. For instance, different functionals may be required to accurately model the ground state geometry and the excited state properties. Experimental validation through techniques like cyclic voltammetry for HOMO/LUMO estimation and UV-Vis/photoluminescence spectroscopy for optical properties is therefore indispensable. rsc.org A key research goal will be to establish a robust computational protocol that consistently provides accurate predictions for this class of pyrene-silane hybrids, thereby accelerating the design of new derivatives with tailored properties.
Table 1: Representative Theoretical vs. Experimental Data for Pyrene-Based Compounds
| Compound/System | Property | Theoretical Value | Experimental Value |
| Pyrene-Benzimidazole Derivatives | HOMO (eV) | -5.10 to -5.56 | -5.10 to -5.56 |
| LUMO (eV) | -2.23 to -2.56 | -2.23 to -2.56 | |
| Pyrene-based D–π–A Dyes | Band Gap (eV) | Varies with spacer | Varies with spacer |
Note: This table presents representative data for classes of pyrene (B120774) derivatives to illustrate the correlation between theoretical predictions and experimental results. Data for this compound is not yet available.
Advancements in Scalable Synthesis and Manufacturing Techniques
The transition of this compound from a laboratory curiosity to a commercially viable material hinges on the development of scalable and cost-effective synthesis routes. The synthesis of asymmetrically substituted pyrenes, such as a 2-substituted derivative, can be challenging due to the inherent reactivity of the pyrene core, which typically favors substitution at the 1, 3, 6, and 8 positions. uky.edu Overcoming this regioselectivity issue is a primary hurdle. uky.edu
Future research will likely focus on optimizing cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira reactions, for the specific synthesis of 2-substituted pyrenes. researchgate.net The development of novel catalytic systems that offer high yield and selectivity for the desired isomer will be crucial. Furthermore, purification methods must be efficient to achieve the high purity levels required for electronic applications. For large-scale manufacturing, moving from batch processing to continuous flow chemistry could offer significant advantages in terms of consistency, safety, and cost.
Development of Multifunctional Organosilicon-Pyrene Systems
The molecular architecture of this compound, with its distinct pyrene and triphenylsilyl units, offers a versatile platform for creating multifunctional materials. rsc.org The pyrene moiety can act as a fluorescent reporter, a charge-transporting unit, or a sensitizer, while the triphenylsilyl group provides thermal stability, solubility, and can prevent aggregation-caused quenching (ACQ) through steric hindrance. researchgate.netresearchgate.net
The future in this area lies in the strategic combination of the this compound core with other functional groups to create materials with a suite of desired properties. For example, incorporating electron-donating or -withdrawing groups onto the phenyl rings or the pyrene core can tune the emission color and charge-transport characteristics. acs.org Linking this compound to polymer backbones could lead to processable materials for large-area flexible electronics. rsc.org The challenge will be to achieve this multifunctionality without compromising the primary desired property, which requires a deep understanding of the structure-property relationships at the molecular level.
Strategies for Enhancing Long-Term Device Stability and Performance
A key challenge is to mitigate degradation pathways that can occur under electrical stress and exposure to ambient conditions. For this compound, this would involve studying its electrochemical stability and its morphological stability in thin films. The bulky triphenylsilyl group is expected to contribute positively by preventing the formation of detrimental excimers and maintaining an amorphous state, which is often beneficial for device longevity. researchgate.net Future research should focus on systematic studies of device lifetime, identifying degradation mechanisms through techniques like mass spectrometry and microscopy, and developing strategies such as the incorporation of antioxidant moieties or improved device encapsulation to enhance stability.
Table 2: Representative Thermal and Device Performance Data for Pyrene Derivatives in OLEDs
| Material | Td (°C, 5% weight loss) | Max. EQE (%) | Max. Luminance (cd/m²) |
| Py-Me | 367 | - | - |
| Py-03 | 357 | - | - |
| Py-MeO | 355 | - | - |
| Py-Br | 249 | 9.0 | 17300 |
| PyPPA | - | 8.47 | - |
| PyPI-Py | - | 8.52 | 75687 |
Note: This table shows representative thermal stability (Td) and OLED device performance metrics for various pyrene derivatives to provide context for the expected performance of new materials like this compound. EQE stands for External Quantum Efficiency. acs.orgnih.govacs.orgchinesechemsoc.org
Exploration of Novel Device Architectures and Integration Methods
The full potential of this compound will be realized through its integration into innovative device architectures. While its properties suggest suitability as a blue emitter or a host material in OLEDs, its application in other electronic devices should also be explored. nih.govgdut.edu.cn These could include Organic Field-Effect Transistors (OFETs), where the charge-transporting properties of the pyrene core are central, and organic solar cells, where it might function as a donor or acceptor material. uky.edursc.org
A significant research challenge is to optimize the interface between the this compound layer and adjacent layers in a device to ensure efficient charge injection and extraction. nih.gov This involves the careful selection of charge-transporting and charge-blocking layers with well-matched energy levels. Furthermore, the development of solution-processing techniques for this compound could open the door to low-cost, large-area fabrication methods like inkjet printing, moving beyond traditional vacuum deposition. uky.edu This would require tailoring the solubility of the compound, possibly by modifying the peripheral phenyl groups, without negatively impacting its electronic properties.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Triphenyl(pyren-2-yl)silane, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : this compound can be synthesized via organometallic cross-coupling reactions , such as fluoride-promoted coupling of triphenylsilane derivatives with halogenated pyrene precursors. Key steps include:
- Lithiation : Use of organolithium reagents (e.g., n-butyllithium) to activate silane precursors .
- Hydrolysis Control : Strict regulation of hydrolysis time (e.g., 23 hours at pH 4.1) to stabilize intermediates .
- Solvent Selection : Tetrahydrofuran (THF) or toluene for optimal reactivity, as moisture-sensitive steps require anhydrous conditions .
Yield optimization involves monitoring reaction progression via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of aryl halides to silane precursors .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR to confirm substitution patterns and silicon bonding environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification and impurity detection .
- Infrared (IR) Spectroscopy : Identification of Si-C and C-H stretching vibrations (e.g., 1250–1100 cm for Si-Ph bonds) .
- HPLC-Purification : Reverse-phase HPLC with acetonitrile/water gradients to isolate pure fractions .
Q. How can researchers address solubility challenges during purification of this compound?
- Methodological Answer :
- Recrystallization : Use mixed solvents like benzene/ethanol or ethyl acetate/petroleum ether to enhance crystal formation .
- Column Chromatography : Employ silica gel with eluents such as chloroform/ethyl acetate (9:1) to separate hydrophobic byproducts .
- Sonication : Ultrasonic baths in THF or dichloromethane to dissolve aggregated intermediates .
Advanced Research Questions
Q. What strategies are recommended for resolving structural ambiguities in this compound using X-ray crystallography?
- Methodological Answer :
- Refinement Software : Use SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters and twinning corrections .
- Data Collection : High-resolution (<1.0 Å) datasets are critical for resolving steric clashes between phenyl and pyrenyl groups .
- Validation Tools : Cross-check results with PLATON or OLEX2 to detect voids or misplaced electron density .
Q. How do cross-coupling efficiencies of this compound compare to analogous germanium or tin-based systems?
- Methodological Answer :
- Kinetic Studies : Fluoride-mediated coupling reactions in "moist toluene" show silanes exhibit slower kinetics than stannanes but higher selectivity due to reduced side reactions .
- Computational Modeling : Density Functional Theory (DFT) can predict activation barriers for Si vs. Ge/Sn systems, highlighting silane’s thermodynamic stability .
- Experimental Validation : Compare yields under identical conditions (e.g., 24-hour reactions at 80°C) to quantify efficiency differences .
Q. What experimental design considerations are critical for studying this compound’s application in hybrid corrosion-resistant films?
- Methodological Answer :
- Silane Film Preparation : Optimize silane concentration (1–3 vol.%) and hydrolysis time (e.g., 90 minutes) to balance film adhesion and hydrophobicity .
- Electrochemical Testing : Use potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) in NaCl solutions to quantify corrosion resistance .
- Surface Analysis : Atomic Force Microscopy (AFM) or contact angle measurements to correlate film homogeneity with performance .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported hydrolysis times for silane-based precursors?
- Methodological Answer :
- Variable Control : Hydrolysis time (23 hours vs. 90 minutes) depends on silane monomer type (e.g., MPS vs. APTES/GPTMS) and pH (4.1 vs. neutral) .
- Statistical Validation : Use factorial design (e.g., 3 models) to identify dominant variables (e.g., silane concentration over time) .
- Cross-Referencing : Compare FTIR spectra for Si-O-Si network formation to confirm hydrolysis completion across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
